Cas no 85366-81-0 (3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide)

3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide is a specialized organic compound featuring a benzamide core substituted with an amino group, a methyl group, and a 3-pyridylmethyl moiety. This structure lends the molecule unique reactivity and potential applications in pharmaceutical and agrochemical research. The presence of both amino and pyridyl functional groups enhances its versatility as an intermediate in heterocyclic synthesis, enabling the development of biologically active derivatives. Its well-defined molecular architecture ensures consistent performance in coupling reactions and other transformations. The compound is typically characterized by high purity, making it suitable for precision applications in medicinal chemistry and material science.
3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide structure
85366-81-0 structure
Product name:3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide
CAS No:85366-81-0
MF:C14H15N3O
MW:241.288402795792
MDL:MFCD10021924
CID:1056827
PubChem ID:13187556

3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-4-methyl-N-(pyridin-3-ylmethyl)benzamide
    • 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide
    • 5797AJ
    • TRA0005165
    • SY016187
    • 3-amino-4-methyl-N-(3-pyridinylmethyl)benzamide
    • AS-32654
    • A863604
    • 85366-81-0
    • AN-652/43304725
    • FT-0731108
    • SCHEMBL21222734
    • AKOS009233742
    • MFCD10021924
    • CS-0456341
    • DA-17661
    • MDL: MFCD10021924
    • Inchi: 1S/C14H15N3O/c1-10-4-5-12(7-13(10)15)14(18)17-9-11-3-2-6-16-8-11/h2-8H,9,15H2,1H3,(H,17,18)
    • InChI Key: TZQXDHHAQXXISM-UHFFFAOYSA-N
    • SMILES: O=C(C1C([H])=C([H])C(C([H])([H])[H])=C(C=1[H])N([H])[H])N([H])C([H])([H])C1=C([H])N=C([H])C([H])=C1[H]

Computed Properties

  • Exact Mass: 241.121512110g/mol
  • Monoisotopic Mass: 241.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 68

3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM124025-1g
3-amino-4-methyl-N-(pyridin-3-ylmethyl)benzamide
85366-81-0 97%
1g
$320 2023-02-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D851460-250mg
3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide
85366-81-0 ≥97%
250mg
755.10 2021-05-17
TRC
A899025-25mg
3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide
85366-81-0
25mg
$ 80.00 2022-06-07
Chemenu
CM124025-1g
3-amino-4-methyl-N-(pyridin-3-ylmethyl)benzamide
85366-81-0 97%
1g
$320 2021-08-05
eNovation Chemicals LLC
D256518-0.25g
3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide
85366-81-0 97%
0.25g
$265 2023-09-03
TRC
A899025-2.5mg
3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide
85366-81-0
2.5mg
$ 50.00 2022-06-07
A2B Chem LLC
AB64245-100mg
3-Amino-4-methyl-n-(3-pyridylmethyl)benzamide
85366-81-0 95%
100mg
$298.00 2024-04-19
eNovation Chemicals LLC
D256518-100mg
3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide
85366-81-0 97%
100mg
$160 2024-05-23
A2B Chem LLC
AB64245-20mg
3-Amino-4-methyl-n-(3-pyridylmethyl)benzamide
85366-81-0 95%
20mg
$237.00 2024-04-19
eNovation Chemicals LLC
D256518-250mg
3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide
85366-81-0 97%
250mg
$180 2025-02-19

Additional information on 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide

3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide (CAS No. 85366-81-0): An Overview of Its Structure, Properties, and Applications

3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide (CAS No. 85366-81-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include an amino group, a methyl group, and a pyridylmethyl moiety attached to a benzamide framework. These functional groups contribute to its diverse chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.

The molecular formula of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide is C14H15N3O, and its molecular weight is approximately 241.29 g/mol. The compound's structure can be visualized as follows: the benzene ring is substituted with an amino group at the 3-position, a methyl group at the 4-position, and an N-(3-pyridylmethyl) group at the amide nitrogen. This arrangement of functional groups imparts specific chemical reactivity and biological activity to the molecule.

In terms of physical properties, 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide is a white crystalline solid that is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. Its solubility in water is limited but can be enhanced by adjusting the pH or using co-solvents. The compound exhibits good thermal stability and can be stored under standard laboratory conditions without significant degradation.

The biological activity of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide has been extensively studied in recent years. One of its key applications is as a potential therapeutic agent for various diseases. For instance, it has shown promising anti-inflammatory properties, which are attributed to its ability to inhibit pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These cytokines play crucial roles in the pathogenesis of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide has also been investigated for its potential neuroprotective properties. Studies have demonstrated that it can reduce oxidative stress and prevent neuronal cell death in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The mechanism underlying these effects is thought to involve the modulation of signaling pathways related to oxidative stress and apoptosis.

The pharmacokinetic profile of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide has also been evaluated in preclinical studies. It has been shown to have good oral bioavailability and a favorable distribution profile, with significant accumulation in target tissues such as the brain and liver. The compound is metabolized primarily through hepatic enzymes, leading to the formation of several metabolites that are excreted via urine and feces.

To further explore the therapeutic potential of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide, several clinical trials have been initiated. Early-phase trials have focused on assessing its safety and tolerability in healthy volunteers and patients with inflammatory conditions. Preliminary results have indicated that the compound is well-tolerated at therapeutic doses, with no serious adverse events reported. These findings have paved the way for more advanced clinical studies to evaluate its efficacy in treating specific diseases.

In conclusion, 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide (CAS No. 85366-81-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its favorable biological activity and pharmacokinetic properties, make it an attractive candidate for further development as a therapeutic agent. Ongoing research efforts are expected to uncover additional uses for this compound and contribute to the advancement of drug discovery in various fields.

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